molecular formula C17H17F2N3O3 B155640 (S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 133298-78-9

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B155640
CAS No.: 133298-78-9
M. Wt: 349.33 g/mol
InChI Key: UHBXZNXCIZHGFF-QMMMGPOBSA-N
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Description

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:

    Cyclopropylation: Introduction of the cyclopropyl group to the quinoline ring.

    Fluorination: Incorporation of fluorine atoms at specific positions on the quinoline ring.

    Amination: Introduction of the amino group to the pyrrolidine ring.

    Carboxylation: Addition of the carboxylic acid group to the quinoline ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Processing: Streamlined synthesis with continuous input of reactants and output of the product, enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of the fluorine atoms with other substituents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex quinolone derivatives.

    Biology: Studied for its antibacterial properties and mechanism of action against various bacterial strains.

    Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinoline ring.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria compared to other quinolones.

Uniqueness

(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique combination of substituents, which confer specific antibacterial properties and pharmacokinetic advantages. Its ability to target resistant bacterial strains makes it a valuable compound in the fight against antibiotic resistance.

Properties

CAS No.

133298-78-9

Molecular Formula

C17H17F2N3O3

Molecular Weight

349.33 g/mol

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H17F2N3O3/c18-12-5-10-14(13(19)15(12)21-4-3-8(20)6-21)22(9-1-2-9)7-11(16(10)23)17(24)25/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m0/s1

InChI Key

UHBXZNXCIZHGFF-QMMMGPOBSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O

Isomeric SMILES

C1CN(C[C@H]1N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O

Key on ui other cas no.

133298-78-9

Synonyms

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-quino line-3-carboxylic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.26 g (2.80 mmole) of 7-[3-(butoxycarbonyl)amino-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in 25 ml of trifluoroacetic acid was stirred at room temperature until gas evolution ceased. The solvent was removed in vacuo and the residue dissolved in 1.0N sodium hydroxide. The solution was diluted to 20 ml with water and acidified to pH 5.5 with 6N hydrochloric acid. The precipitate was removed by filtration, washed with water, ethanol, and ethyl ether. The residue was dried in vacuo to give 0.95 g (97%) of the title compound, mp 290°-292° C.
Name
7-[3-(butoxycarbonyl)amino-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 1.4 g (3.1 mmole) of 7[3-t-butoxycarbonylamino-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxyic acid in 25 ml of trifluoroacetic acid was stirred at room temperature until gas evolution ceased. The solvent was removed in vacuo and the residue dissolved in 1N sodium hydroxide. The solution was diluted to 100 ml with water and acidified to pH 5.5 with 6N hydrochloric acid. The precipitate was removed by filtration, washed with water, ethanol, and ethyl ether. The residue was dried in vacuo to give 1.05 g (97%) of the title compound, mp 290°-292° C.
Name
7[3-t-butoxycarbonylamino-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxyic acid
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

Name
CC(C)(C)OC(=O)NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
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Synthesis routes and methods IV

Procedure details

Name
CCCCOC(=O)NC1CCN(c2c(F)cc3c(=O)c(C(=O)O)cn(C4CC4)c3c2F)C1
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